(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound featuring a unique combination of functional groups. This compound is characterized by the presence of a cyclohexylsulfonyl group attached to an azetidine ring, and a methanone group linked to a 4-methyl-1,2,3-thiadiazole moiety. The structural diversity of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions where cyclohexylsulfonyl chloride is reacted with the azetidine intermediate under basic conditions.
Synthesis of the 4-Methyl-1,2,3-Thiadiazole Moiety: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Coupling of the Two Fragments: The final step involves coupling the azetidine and thiadiazole fragments through a methanone linkage, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclohexylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases or catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine or thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the azetidine and thiadiazole rings, which are known to interact with various biological targets. Research may focus on its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. The sulfonyl and thiadiazole groups are often found in drugs with anti-inflammatory and analgesic properties, suggesting possible applications in treating pain and inflammation.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural rigidity and functional group diversity.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The azetidine ring could mimic natural substrates, while the thiadiazole moiety might interact with metal ions or other cofactors, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other sulfonyl-azetidine and thiadiazole derivatives.
This compound: vs. : The difference in the carbonyl group (methanone vs. ethanone) can affect the compound’s reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structural features provide a versatile platform for the development of new compounds with tailored properties.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-9-12(20-15-14-9)13(17)16-7-11(8-16)21(18,19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRBNPQVHCWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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